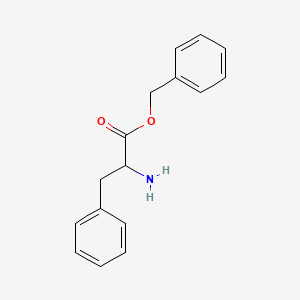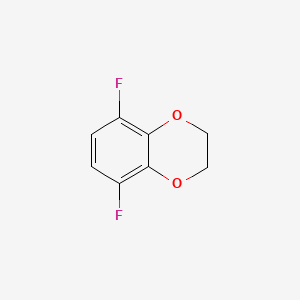![molecular formula C11H9NO4S B8810213 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid CAS No. 195603-76-0](/img/structure/B8810213.png)
4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide stibonique, également connu sous le nom d’AY-30298, est un oxoacide d’antimoine. C’est un composé qui contient de l’antimoine dans son état d’oxydation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide stibonique implique généralement la réaction de l’oxyde d’antimoine(III) avec un agent oxydant approprié dans des conditions contrôlées. La réaction est réalisée en milieu aqueux, et le pH est soigneusement surveillé pour assurer la formation du produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, l’acide stibonique peut être produit en utilisant des réacteurs à grande échelle où l’oxyde d’antimoine(III) est mis en réaction avec du peroxyde d’hydrogène ou d’autres agents oxydants. Les conditions de réaction, telles que la température et la pression, sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié à l’aide de techniques telles que la cristallisation ou la filtration.
Analyse Des Réactions Chimiques
Types de réactions : L’acide stibonique subit différents types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé davantage pour former des composés à un état d’oxydation supérieur.
Réduction : Il peut être réduit pour former des composés à un état d’oxydation inférieur.
Substitution : Il peut subir des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d’autres atomes ou groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les agents alkylants peuvent être utilisés dans des conditions appropriées.
Principaux produits formés :
Oxydation : Composés d’antimoine à un état d’oxydation supérieur.
Réduction : Composés d’antimoine à un état d’oxydation inférieur.
Substitution : Divers composés d’antimoine substitués en fonction des réactifs utilisés.
4. Applications dans la recherche scientifique
L’acide stibonique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme catalyseur en synthèse organique.
Médecine : Des recherches sont en cours sur son utilisation potentielle dans le traitement de certaines affections médicales, telles que les infections parasitaires.
Industrie : Il est utilisé dans la production d’ignifugeants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
AY-30298 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Research is being conducted on its potential use in treating certain medical conditions, such as parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide stibonique implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Il peut se lier aux protéines et aux enzymes, modifiant ainsi leur activité et leur fonction. Les voies impliquées comprennent l’inhibition d’enzymes spécifiques et la perturbation des processus cellulaires. La capacité de ce composé à interagir avec les molécules biologiques en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
L’acide stibonique peut être comparé à d’autres composés d’antimoine, tels que l’oxyde d’antimoine(III) et l’oxyde d’antimoine(V). Bien que tous ces composés contiennent de l’antimoine, l’acide stibonique est unique en raison de son état d’oxydation et de ses propriétés chimiques spécifiques. Il présente des schémas de réactivité et des applications distincts qui le distinguent des autres composés d’antimoine.
Composés similaires :
- Oxyde d’antimoine(III)
- Oxyde d’antimoine(V)
- Chlorure d’antimoine
Chacun de ces composés a son propre ensemble de propriétés et d’applications, mais les caractéristiques uniques de l’acide stibonique le rendent particulièrement précieux dans certains contextes de recherche et industriels .
Propriétés
Numéro CAS |
195603-76-0 |
|---|---|
Formule moléculaire |
C11H9NO4S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C11H9NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-4,8H,5H2,(H,14,15)(H,12,13,16) |
Clé InChI |
FRBRUKMTQQUPMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

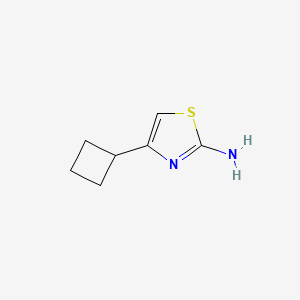
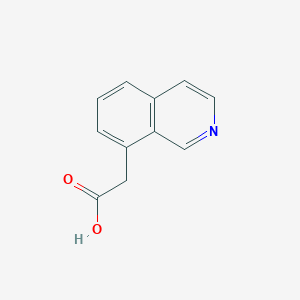

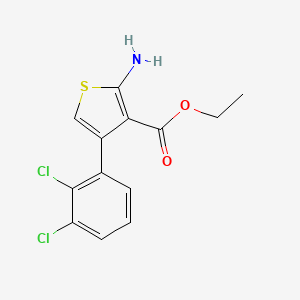
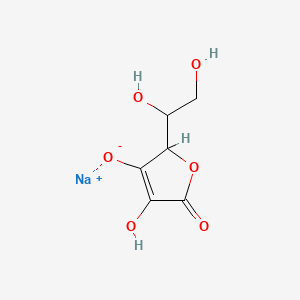
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
